N-(2-(3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
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Description
N-(2-(3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C27H21F6N3O2S and its molecular weight is 565.53. The purity is usually 95%.
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Biological Activity
N-(2-(3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique trifluoromethyl and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C19H18F6N2O2S
- Molecular Weight : 426.41 g/mol
- Key Functional Groups : Trifluoromethyl groups, indole ring, thioether linkage.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, providing insights into its pharmacological potential.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the indole moiety have shown promising results in inhibiting cell proliferation in breast and lung cancer models.
Case Study : A study investigated a related compound with a similar trifluoromethyl substitution, which demonstrated an IC50 value of 1.54 µM against MMP-1, suggesting that the trifluoromethyl group enhances biological activity by improving steric compatibility and hydrophobic interactions .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 1.54 ± 0.08 | |
Compound B | A549 (Lung Cancer) | 1.98 ± 1.22 |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. The presence of the indole structure is known to modulate inflammatory pathways, potentially reducing cytokine production in macrophages.
Research Findings : In vitro assays demonstrated that related compounds inhibited the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 in LPS-stimulated macrophages .
Antimicrobial Activity
The antimicrobial efficacy of compounds with similar frameworks has been documented. The trifluoromethyl group is believed to enhance lipophilicity, thereby improving membrane permeability and leading to increased antibacterial activity.
Study Insights : A related compound was tested against Staphylococcus aureus and exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 12 µg/mL .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activities : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis.
- Modulation of Signaling Pathways : The indole moiety may interact with various signaling pathways involved in cell survival and apoptosis.
Properties
IUPAC Name |
N-[2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F6N3O2S/c28-26(29,30)18-7-5-6-17(14-18)25(38)34-12-13-36-15-23(19-8-1-4-11-22(19)36)39-16-24(37)35-21-10-3-2-9-20(21)27(31,32)33/h1-11,14-15H,12-13,16H2,(H,34,38)(H,35,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDLKPMYKIBQMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F6N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.